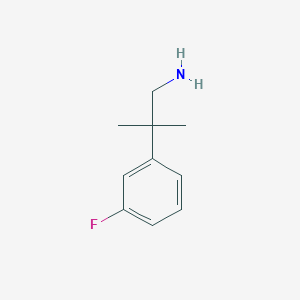

![molecular formula C17H11BrN2OS B2665585 4-((4-溴苄基)硫基)苯并噁嗪[3,2-d]嘧啶 CAS No. 851130-47-7](/img/structure/B2665585.png)

4-((4-溴苄基)硫基)苯并噁嗪[3,2-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine” is a complex organic compound. It belongs to the class of benzofuro[3,2-d]pyrimidines, which are important heterocyclic moieties . These compounds have been considered as templates for drug discovery .

Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidines involves several steps. One method involves the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters . Another method involves the reaction of 3-amino-2-(ethoxycarbonyl)benzofurans with orthoformate and an amine .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine, focusing on six unique fields:

Organic Light-Emitting Diodes (OLEDs)

4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine has been explored as a potential material in the development of blue phosphorescent OLEDs. Its unique structure allows it to function as an electron-transport-type host, which is crucial for achieving high triplet energy and enhancing the efficiency of OLED devices . This compound’s ability to improve external quantum efficiency and reduce efficiency roll-off makes it a valuable component in the advancement of OLED technology.

Cancer Research and Drug Development

This compound has shown promise in cancer research, particularly as a scaffold for the development of novel CDK2 inhibitors. CDK2 is a critical enzyme involved in cell cycle regulation, and its inhibition can lead to the selective targeting of tumor cells. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . These findings suggest its potential as a lead compound in the development of new anticancer drugs.

Material Science

In material science, 4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine is valued for its versatile chemical properties. Its unique structure allows for the synthesis of various derivatives that can be used in the creation of advanced materials with specific electronic and optical properties. This makes it a useful compound in the development of new materials for electronic devices, sensors, and other applications.

Photovoltaic Cells

The compound’s electron-transport properties also make it a candidate for use in photovoltaic cells. By incorporating it into the active layers of solar cells, researchers aim to enhance the efficiency of light absorption and charge transport, ultimately improving the overall performance of photovoltaic devices . This application is particularly relevant in the pursuit of more efficient and cost-effective solar energy solutions.

Biochemical Research

In biochemical research, 4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine is used as a tool for studying enzyme interactions and cellular processes. Its ability to inhibit specific enzymes, such as CDK2, allows researchers to investigate the molecular mechanisms underlying cell cycle regulation and cancer progression . This contributes to a deeper understanding of cellular biology and the development of targeted therapies.

Synthetic Chemistry

The compound serves as a valuable intermediate in synthetic chemistry, enabling the creation of a wide range of derivatives with potential applications in various fields. Its bromobenzyl and thio functional groups provide reactive sites for further chemical modifications, facilitating the synthesis of complex molecules for research and industrial purposes. This versatility makes it an important building block in the development of new chemical entities.

属性

IUPAC Name |

4-[(4-bromophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrN2OS/c18-12-7-5-11(6-8-12)9-22-17-16-15(19-10-20-17)13-3-1-2-4-14(13)21-16/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNYPQWGNIEVNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid](/img/structure/B2665506.png)

![1-Acetyl-2'-(3,4-dimethylphenyl)-7'-ethoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2665508.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea](/img/structure/B2665509.png)

![6-Ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2665511.png)

![2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2665517.png)

![(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyrrolidine-2-carboxamide](/img/structure/B2665518.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2665519.png)

![2-Chloro-6-nitrobenzo[d]oxazole](/img/structure/B2665520.png)

![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2665521.png)

![[3-(2-Azabicyclo[3.2.0]heptan-1-yl)piperidin-1-yl]-(1-methylcyclopropyl)methanone](/img/structure/B2665523.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665525.png)